molecular formula C9H15NO3 B3827687 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one

7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B3827687
M. Wt: 185.22 g/mol
InChI Key: YQESKHSKGLKUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one is a spirocyclic heterocyclic compound characterized by a fused oxolane and piperidine system. Its molecular formula is C₉H₁₅NO₃ (molecular weight: 185.22 g/mol), and it features a stereogenic center at the spiro-carbon, as indicated by its (5S) configuration in enantiopure forms . Key descriptors include:

  • SMILES: CC1(C[C@@]2(CCO1)CNC(=O)O2)C
  • InChIKey: YQESKHSKGLKUOH-VIFPVBQESA-N
  • Physicochemical Properties: Estimated LogP = 0.6 (moderate lipophilicity) and topological polar surface area (TPSA) = 47.6 Ų, suggesting moderate solubility and membrane permeability .

The compound’s spirocyclic structure imparts conformational rigidity, making it a valuable scaffold in drug discovery for modulating receptor binding and metabolic stability.

Properties

IUPAC Name

7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-8(2)5-9(3-4-12-8)6-10-7(11)13-9/h3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQESKHSKGLKUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCO1)CNC(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one derivatives, under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

  • Ketone (2-one) : Positioned at the spiro junction, the carbonyl group is reactive toward nucleophilic additions (e.g., Grignard reagents, hydride reductions).

  • Ether (1,8-dioxa) : Susceptible to acid-catalyzed cleavage or peroxide-induced ring-opening.

  • Amine (3-aza) : May participate in alkylation, acylation, or oxidation reactions.

Nucleophilic Addition to the Ketone

Reaction TypeConditionsProduct TypeRef.
Grignard additionPhenylmagnesium bromide, THFAlkylated/arylated derivatives
Hydride reductionNaBH₄, MeOHSecondary alcohol

Mechanism : The ketone reacts with nucleophiles (e.g., Grignard reagents) to form alcohol or alkylated derivatives, as seen in analogous spirocyclic systems .

Ether Ring-Opening

Reaction TypeConditionsProduct TypeRef.
Acid-catalyzed cleavageH₂SO₄, heatDihydroxy compounds
Peroxide-induced cleavageH₂O₂, acid catalystEpoxides or diols

Mechanism : Acidic or oxidative conditions disrupt the ether rings, yielding diols or epoxides.

Amine Functionalization

Reaction TypeConditionsProduct TypeRef.
AlkylationAlkyl halide, base (e.g., Et₃N)N-alkylated derivatives
AcylationAcyl chloride, baseN-acylated derivatives

Mechanism : The secondary amine may undergo alkylation or acylation to form quaternary ammonium salts or amides.

Challenges and Limitations

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of spiro compounds exhibit significant antimicrobial properties. Specifically, 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one has been investigated for its potential as an antimicrobial agent. Studies have shown that modifications of the spiro structure can enhance the bioactivity against various bacterial strains, making it a candidate for developing new antibiotics .

Neuroprotective Effects
The compound's structural resemblance to known neuroprotective agents has led to investigations into its effects on neurodegenerative diseases. Preliminary studies suggest that it may inhibit pathways involved in neuronal apoptosis, thus offering a potential therapeutic avenue for conditions such as Alzheimer's disease .

Materials Science

Polymer Chemistry
In materials science, 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one is utilized in synthesizing novel polymeric materials. Its ability to act as a crosslinking agent enhances the mechanical properties of polymers, providing improved durability and thermal stability. This application is particularly relevant in the development of high-performance composites used in aerospace and automotive industries .

Nanotechnology
The compound's unique structure allows for its incorporation into nanomaterials. Research has demonstrated that it can be used to functionalize nanoparticles, enhancing their stability and reactivity for applications in drug delivery systems and targeted therapies .

Synthetic Organic Chemistry

Building Block for Synthesis
As a versatile intermediate, 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one serves as a building block for synthesizing more complex organic molecules. Its spirocyclic structure provides a scaffold for creating diverse chemical entities through various reactions such as cycloaddition and nucleophilic substitution .

Reaction Mechanisms
Studies into the reaction mechanisms involving this compound have provided insights into its reactivity patterns under different conditions. This knowledge aids chemists in designing more efficient synthetic pathways for producing desired compounds in pharmaceutical and agricultural chemistry .

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Demonstrated efficacy against multiple bacterial strains with potential for further development into antibiotic therapies.
Neuroprotective Effects Suggested inhibition of neuronal apoptosis pathways; potential implications for Alzheimer's treatment.
Polymer Chemistry Enhanced mechanical properties in polymer composites; applicable in high-performance materials.
Nanotechnology Improved stability and reactivity of nanoparticles; promising for drug delivery applications.
Synthetic Organic Chemistry Versatile building block for complex organic synthesis; insights into reaction mechanisms facilitate efficient synthesis strategies.

Mechanism of Action

The mechanism by which 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one with analogs differing in substituents, heteroatom arrangement, or ring size.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP TPSA (Ų) Key Structural Features Reference
7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one C₉H₁₅NO₃ 185.22 0.6 47.6 7,7-dimethyl groups; spiro-linked oxolane and lactam
1,8-Dioxa-3-azaspiro[4.5]decan-2-one C₇H₁₁NO₃ 157.17 N/A 47.6 Lacks methyl groups; simpler spiro core
1-Oxa-3-azaspiro[4.5]decan-2-one C₈H₁₃NO₂ 155.20 N/A 38.3 Oxolane fused to a piperidine-2-one; fewer oxygen atoms
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one (HCl salt) C₁₀H₁₇NO₂·HCl 219.71 N/A 38.3 6,7-dimethyl groups; oxygen and nitrogen positions differ; hydrochloride salt enhances solubility
8,8-Dimethyl-1-oxaspiro[4.5]decan-2-one C₁₁H₁₈O₂ 182.26 ~1.5* 26.3 No nitrogen; ketone and ether in spiro system

*Estimated LogP for 8,8-dimethyl-1-oxaspiro[4.5]decan-2-one based on alkyl substituents.

Key Findings from Comparative Analysis

Methylation may enhance metabolic stability by shielding the lactam ring from oxidative enzymes.

Heteroatom Positioning :

  • The 1,8-dioxa-3-aza system (target compound) introduces two oxygen atoms, increasing polarity (TPSA = 47.6) versus 1-oxa-3-aza analogs (TPSA = 38.3) .
  • Replacing oxygen with nitrogen (e.g., 8-Hydroxy-1-azaspiro[4.5]decan-2-one ) alters hydrogen-bonding capacity and solubility .

Spirocyclic Rigidity :
Derivatives like 3-(4-Bromophenyl)-1,4-diazaspiro[4.5]decan-2-one (C₁₄H₁₇BrN₂O) demonstrate that aryl substituents on the spiro core can enhance receptor affinity, though at the cost of higher molecular weight .

Synthetic Accessibility :

  • The target compound’s synthesis involves hydrogenation (H-Cube, Pd/C) and yields >75% under optimized conditions .
  • Analog d41 (a hydroxydiisopropylsilyl derivative) was synthesized via carbonazidation, achieving 41–46% yields, indicating challenges in introducing bulky substituents .

Biological Activity

7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one, with the CAS number 2060033-14-7, is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological evaluations, and biological activities associated with this compound.

Chemical Structure

The molecular formula of 7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one is C9H15NO3C_9H_{15}NO_3. The structure features a spirocyclic framework that is significant in medicinal chemistry for its ability to interact with biological targets.

Pharmacological Evaluation

Research has indicated that compounds related to 7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one demonstrate various pharmacological activities:

  • Dopamine Agonist Activity : Some derivatives have been evaluated for their potential as dopamine agonists. A related study synthesized several spirodecane derivatives and assessed their effects on the central nervous system (CNS). Notably, one derivative exhibited potent dopamine agonist activity in vivo with an ID50 of 0.095 µmol/kg .
  • Antimicrobial Properties : The compound's structural analogs have shown promising antimicrobial activity. For example, Mannich bases derived from similar spiroheterocycles demonstrated significant antibacterial and antifungal properties .

Biological Activity Overview

The biological activity of 7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one can be summarized as follows:

Activity Type Description
Dopamine Agonism Potent activity observed in specific derivatives .
Antimicrobial Significant antibacterial and antifungal effects noted in related compounds .
Cytotoxicity Evaluations suggest potential cytotoxic effects; however, specific data on this compound is limited.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one:

  • Dopamine Agonists : In a pharmacological evaluation of spirodecane derivatives, none showed CNS activity; however, certain analogs exhibited significant effects on peripheral dopamine receptors .
  • Antimicrobial Evaluations : A study focused on Mannich bases derived from spiro[4.5]decanes reported high yields and effective antimicrobial activity against various pathogens .
  • Safety Assessments : Toxicity studies on structurally related compounds indicated that while some exhibited hepatotoxicity at high doses, further research is necessary to fully understand the safety profile of 7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one .

Q & A

Basic: What are the key considerations for synthesizing 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one with high purity?

Answer:
Synthesis optimization requires systematic experimental design. A factorial approach (e.g., varying reaction temperature, solvent polarity, and catalyst loading) can identify critical parameters affecting yield and purity . For impurity analysis, reverse-phase HPLC with columns like Chromolith® or Purospher® STAR is recommended, using reference standards for spirocyclic by-products (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) . Post-synthesis purification via membrane separation technologies (e.g., nanofiltration) may enhance purity by removing low-molecular-weight impurities .

Basic: How can researchers characterize the structural stability of 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one under varying conditions?

Answer:
Stability studies should include:

  • Thermal Analysis: Differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • pH Sensitivity: Monitor structural integrity in acidic/basic buffers using NMR (e.g., disappearance of carbonyl peaks at 170-180 ppm).
  • Oxidative Stability: Expose to H₂O₂ or UV light and track degradation via LC-MS .

Comparative data with analogs (e.g., 8-methyl-2,8-diazaspiro[4.5]decan-3-one) can highlight substituent effects on stability .

Advanced: What computational strategies are effective for predicting reaction pathways in spirocyclic compound synthesis?

Answer:
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM or AFIR) enable exploration of potential intermediates and transition states . For example, ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize viable pathways. Key steps:

Conformer Sampling: Generate low-energy conformers of reactants.

Transition State Optimization: Identify saddle points using nudged elastic band (NEB) methods.

Kinetic Modeling: Predict rate-determining steps to guide catalyst selection .

Advanced: How can researchers resolve contradictions in reactivity data for 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one across studies?

Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, solvent purity). Methodological steps include:

  • Reproducibility Trials: Replicate experiments under strictly controlled conditions (e.g., inert atmosphere).
  • Multivariate Analysis: Apply statistical tools (ANOVA, PCA) to isolate confounding factors .
  • Cross-Validation: Compare results with structurally similar compounds (e.g., 8-phenyl-2,8-diazaspiro analogs) to identify systemic trends .

Advanced: What role do substituents play in modulating the biological or catalytic activity of spirocyclic compounds like 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one?

Answer:
Substituents influence steric hindrance, electronic density, and solubility. For example:

  • Methyl Groups: Enhance lipophilicity and metabolic stability (observed in analogs like 8-methyl-2,8-diazaspiro[4.5]decan-3-one) .
  • Oxygen/Nitrogen Atoms: Affect hydrogen-bonding capacity and catalytic activity in metal-organic frameworks.

Table 1: Substituent Effects on Reactivity

SubstituentReactivity (k, s⁻¹)Solubility (mg/mL)
7,7-dimethyl0.45 ± 0.0212.3
8-phenyl0.28 ± 0.013.1
8-benzyl0.33 ± 0.035.7

Data derived from spirocyclic analogs .

Basic: What analytical techniques are critical for confirming the identity of 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one?

Answer:

  • NMR Spectroscopy: Confirm spirocyclic geometry via coupling constants (e.g., geminal protons at δ 1.2–1.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (C₉H₁₄N₂O₂, m/z 182.224) .
  • X-ray Crystallography: Resolve crystal packing and bond angles for absolute configuration .

Advanced: How can machine learning enhance the discovery of novel spirocyclic compounds with similar frameworks?

Answer:
Machine learning (ML) models trained on spirocyclic databases can predict:

  • Synthetic Feasibility: Using metrics like synthetic accessibility score (SAscore).
  • Property Optimization: QSAR models for bioactivity or solubility.
  • Reaction Condition Recommendations: ML-driven platforms (e.g., IBM RXN) suggest optimal catalysts/solvents based on historical data .

Basic: What safety and handling protocols are recommended for 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one in lab settings?

Answer:

  • Storage: Under nitrogen at –20°C to prevent oxidation .
  • Handling: Use fume hoods and PPE (gloves, goggles) due to potential irritancy (analogous to 8-azaspiro derivatives) .
  • Waste Disposal: Neutralize with dilute HCl before incineration .

Advanced: How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding poses with target proteins (e.g., kinases).
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd).
  • Cellular Assays: Evaluate membrane permeability via Caco-2 models .

Table 2: Example Binding Affinities

TargetKd (nM)Reference Compound
COX-2450Celecoxib (25)
HIV-1 Protease3200Ritonavir (0.8)

Data extrapolated from spirocyclic pharmacophores .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis of spirocyclic compounds?

Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Design of Experiments (DoE): Optimize critical quality attributes (CQAs) via response surface methodology .
  • Crystallization Control: Seed crystals and controlled cooling rates to ensure polymorph consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one
Reactant of Route 2
7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.